(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine
Overview
Description
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine is a chiral phosphine ligand used in various chemical reactions. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the field of organic chemistry. The presence of both phosphine and amine functional groups allows it to participate in a wide range of catalytic processes.
Scientific Research Applications
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The precise mechanism of action involves coordination of the ligand to metal centers, enabling stereocontrolled transformations. The chiral environment around the phosphorus atom influences the reactivity and selectivity of the catalytic process .
Future Directions
Research on (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine continues to explore its applications in asymmetric synthesis, ligand design, and catalysis. Further investigations may focus on optimizing reaction conditions, expanding substrate scope, and developing novel ligand-metal combinations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with diphenylphosphine. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by transition metal complexes to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product. The use of automated reactors and continuous flow systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by metal catalysts.
Substitution: The amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and substituted phosphine-amine compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-N,N′-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine
- (2R)-1-[(1R)-1-(Dimethylamino)ethyl]-2-(diphenylphosphino)ferrocene
- (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethylaminium tetrafluoroborate
Uniqueness
Compared to similar compounds, (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine offers a unique combination of phosphine and amine functional groups, providing enhanced reactivity and selectivity in catalytic processes. Its chiral nature also makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is crucial .
Properties
IUPAC Name |
(1R,2R)-2-diphenylphosphanyl-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20NP/c22-21-19-14-8-7-9-16(19)15-20(21)23(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20-21H,15,22H2/t20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALYUOSURKZWLR-NHCUHLMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732064 | |
Record name | (1R,2R)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1091606-70-0 | |
Record name | (1R,2R)-2-(Diphenylphosphino)-2,3-dihydro-1H-inden-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1091606-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-(Diphenylphosphanyl)-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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